molecular formula C15H21NO4 B2994280 4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid CAS No. 189014-01-5

4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid

Cat. No.: B2994280
CAS No.: 189014-01-5
M. Wt: 279.336
InChI Key: RIUSDIVWXVMDGW-UHFFFAOYSA-N
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Description

4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid is a chiral, Boc-protected amino acid derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a phenyl substituent, makes it a versatile precursor for the synthesis of more complex molecules. The Boc protecting group is widely valued for its stability under a range of reaction conditions and its ease of removal under mild acidic conditions, which is crucial for multi-step synthetic sequences. The primary application of this compound is as a key scaffold in peptide synthesis, where it facilitates the controlled incorporation of specific amino acids while preventing unwanted side reactions . Furthermore, derivatives of similar Boc-protected phenyl-containing amino acids have demonstrated significant potential in various research areas. Studies indicate that such compounds can be investigated for their biological activity, including serving as enzyme inhibitors or as potentiators of antibiotic activity against resistant bacteria . The structural features of this compound, particularly the phenyl group, can be modified to enhance pharmacological properties, making it a candidate for research in drug discovery programs targeting conditions such as cancer and neurodegenerative diseases . This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(9-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUSDIVWXVMDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Reduction of the nitro group back to an amine.

    Substitution: Replacement of the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, di-tert-butyl dicarbonate for Boc protection, and strong acids or bases for deprotection .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation reactions can produce nitro derivatives .

Scientific Research Applications

4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) 3-Cyanophenyl Analog
  • Structure: (3S)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid (CAS: 270065-86-6) .
  • Key Differences: The 3-cyanophenyl group introduces a strong electron-withdrawing substituent, increasing polarity compared to the parent phenyl compound. Potential applications in targeting enzymes or receptors sensitive to nitrile-containing ligands.
  • Synthesis: Similar Boc-protection strategies but starting from 3-cyanophenyl precursors.
b) 2,4,5-Trifluorophenyl Analog
  • Structure: (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (CAS: 486460-00-8) .
  • Key Differences :
    • Fluorine atoms enhance lipophilicity and metabolic stability, making this analog suitable for drug candidates requiring prolonged bioavailability.
    • The electron-deficient aromatic ring may influence π-π stacking interactions in protein binding.
c) 2,4-Difluorophenyl Analog
  • Structure: (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4-difluorophenyl)butanoic acid (CAS: 851307-12-5) .
  • Key Differences :
    • Reduced fluorine substitution compared to the trifluoro analog, balancing lipophilicity and solubility.

Modifications to the Aliphatic Chain

a) 4-Methylpentanoic Acid Analog
  • Structure: (S)-3-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid (CAS: 179412-79-4) .
  • Key Differences: Extended carbon chain (pentanoic vs. butanoic acid) increases molecular weight (C₁₁H₂₁NO₄, MW: 245.27) and steric bulk. Methyl branching may alter crystallization behavior and solubility.
b) 3-Oxobutanoate Ester Analog
  • Structure: Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (CAS: 67706-68-7) .
  • Key Differences :
    • Replacement of carboxylic acid with an ethyl ester reduces acidity, making the compound more lipophilic.
    • The 3-oxo group introduces a ketone functionality, enabling further derivatization (e.g., condensation reactions).

Physical Properties

Compound Molecular Formula Molecular Weight Key Features
Parent compound (3R-enantiomer) C₁₅H₂₁NO₄ 291.33 High enantiopurity (98.1% ee), crystalline solid
3-Cyanophenyl analog C₁₆H₁₉N₂O₄ 303.34 Increased polarity due to -CN group
2,4,5-Trifluorophenyl analog C₁₅H₁₈F₃NO₄ 333.30 Enhanced lipophilicity (logP ~2.8)
4-Methylpentanoic acid analog C₁₁H₂₁NO₄ 245.27 Higher solubility in organic solvents due to branching

Stability and Reactivity

  • Boc Deprotection : All analogs undergo Boc removal under acidic conditions (e.g., trifluoroacetic acid) .
  • Storage : Boc-protected compounds are typically stored at -20°C to prevent degradation .
  • Ester vs. Acid Stability : The ethyl ester analog () is more stable in neutral conditions but hydrolyzes to the acid under basic or enzymatic conditions.

Biological Activity

4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid, commonly referred to as Boc-Homophenylalanine, is a derivative of phenylalanine that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group on the amino group, which plays a significant role in its chemical reactivity and biological interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₁NO₄
  • Molecular Weight : 279.34 g/mol
  • CAS Number : 189014-01-5
  • Melting Point : 76-80 °C
  • Optical Rotation : +6.5° (c=2 in ethanol)

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, analogs of this compound have shown cytotoxic effects against various cancer cell lines, including HeLa and HT29 cells. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cell division.

CompoundCell LineIC50 (µM)Mechanism of Action
Boc-HomophenylalanineHeLa15Tubulin inhibition
Boc-HomophenylalanineHT2920Tubulin inhibition

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives of phenylbutanoic acids can enhance the efficacy of antibiotics by increasing membrane permeability in bacterial cells, thus overcoming resistance mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.
  • Membrane Permeabilization : Some studies suggest that this compound may increase the permeability of bacterial membranes, enhancing the effectiveness of co-administered antibiotics.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which can contribute to its anti-inflammatory effects.

Study on Antitumor Activity

A study conducted by researchers at UC Berkeley synthesized various analogs of Boc-Homophenylalanine and evaluated their cytotoxicity against tumor cell lines. The findings indicated that certain modifications on the phenyl ring significantly enhanced the cytotoxic potency. The most effective analog showed an IC50 value lower than that of standard chemotherapeutic agents.

Study on Antibiotic Potentiation

In another study published in Antimicrobial Agents and Chemotherapy, researchers investigated the ability of Boc-Homophenylalanine to potentiate the activity of clarithromycin against resistant strains of E. coli. The results demonstrated that this compound could significantly enhance antibiotic efficacy by disrupting bacterial membrane integrity.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests good solubility in organic solvents, which facilitates its use in various chemical reactions and biological applications. Toxicological assessments indicate a favorable safety profile; however, further studies are needed to fully understand its long-term effects and potential toxicity in vivo.

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for 4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid, and how can reaction conditions be optimized?

  • Methodology : Traditional synthesis involves stepwise Boc-protection of the amino group, followed by coupling reactions to introduce the phenyl substituent. Optimization can be achieved by varying catalysts (e.g., DCC for carboxyl activation), solvents (DMF or THF), and temperature. Reaction progress should be monitored via TLC or HPLC to identify optimal conditions .
  • Characterization : Confirm purity using HPLC (>95% purity criteria) and structural integrity via 1^1H/13^13C NMR and FT-IR spectroscopy. Melting point analysis (e.g., 150–151°C for analogs) can validate crystallinity .

Q. Which analytical techniques are critical for characterizing the compound and its intermediates?

  • Key Methods :

  • NMR Spectroscopy : Assign stereochemistry and confirm Boc-group retention.
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • HPLC : Assess purity and resolve enantiomers using chiral columns (e.g., for (R)-isomers) .
    • Safety Checks : Use GC-MS to detect residual solvents (e.g., DMF) and ensure compliance with lab safety protocols .

Q. What safety considerations are essential when handling this compound in laboratory settings?

  • Protocols : Store at 0–6°C to prevent degradation, and use inert atmospheres (N2_2) during synthesis to avoid Boc-group hydrolysis. Wear PPE (gloves, lab coats) and work in fume hoods due to potential irritancy .

Advanced Research Questions

Q. How can computational modeling be integrated into the synthesis design and reaction optimization?

  • Approach : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Combine with cheminformatics tools to screen optimal solvents/catalysts. Validate predictions experimentally via kinetic studies (e.g., monitoring by 19^19F NMR for fluorinated analogs) .
  • Case Study : ICReDD’s framework combines computation and experimental data to reduce trial-and-error in reaction design, as seen in fluorinated derivative optimizations .

Q. How can researchers resolve contradictions in spectroscopic data or inconsistent reaction yields?

  • Strategies :

  • Factorial Design : Systematically vary parameters (e.g., temperature, stoichiometry) to identify confounding factors .
  • Cross-Validation : Use multiple analytical methods (e.g., X-ray crystallography with NMR) to confirm structural assignments .
    • Example : Discrepancies in melting points may arise from polymorphic forms; DSC analysis can differentiate crystalline phases .

Q. What strategies are effective for structure-activity relationship (SAR) studies using structural analogs?

  • Design : Synthesize analogs with varied substituents (e.g., fluorine at 2,4,5-positions) and test biological activity (e.g., enzyme inhibition). Compare results to a reference table of analogs (e.g., 3,5-difluoro vs. 4-fluoro derivatives) .
  • Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett constants) with activity trends .

Q. How does fluorine substitution at specific positions influence bioactivity and metabolic stability?

  • Findings : Fluorine at the 4-phenyl position enhances metabolic stability by blocking cytochrome P450 oxidation. 2,4,5-Trifluoro analogs show improved target binding (e.g., kinase inhibitors) due to increased electronegativity .
  • Experimental Validation : Perform in vitro assays (e.g., microsomal stability) and docking studies to quantify effects .

Q. What advanced methods are used for enantiomeric resolution of chiral derivatives?

  • Techniques :

  • Chiral HPLC : Utilize columns with cellulose-based stationary phases.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer .
    • Case Study : (R)-isomers of fluorinated derivatives exhibit higher bioactivity, necessitating rigorous chiral purity checks .

Notes

  • Avoid commercial sources (e.g., ) and prioritize peer-reviewed methodologies.
  • Contradictions in data (e.g., melting points) require cross-validation via complementary techniques .
  • Computational tools should be paired with experimental validation to ensure reproducibility .

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